![molecular formula C7H7F3N2O3S B186548 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide CAS No. 145099-40-7](/img/structure/B186548.png)
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide
Overview
Description
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide, also known as TESPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of pyridine that has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is in the field of biochemistry. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has also been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases, which are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide involves the inhibition of the activity of enzymes that are involved in various physiological processes. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to a decrease in the activity of these enzymes, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide leads to a decrease in the production of bicarbonate ions, which can have an impact on the acid-base balance in the body. Inhibition of matrix metalloproteinases by 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide can lead to a decrease in the activity of these enzymes, which can have an impact on tissue remodeling, wound healing, and angiogenesis.
Advantages and Limitations for Lab Experiments
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a high level of stability, which makes it easy to handle. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is also highly soluble in water, which makes it easy to use in various biochemical assays. However, 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is a sulfonamide derivative, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide. One potential area of research is the development of new derivatives of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide that have improved properties and potential applications. Another potential area of research is the study of the mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide and its effects on various enzymes and physiological processes. Additionally, research on the potential therapeutic applications of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide in various diseases and conditions could lead to the development of new treatments and therapies.
Conclusion:
In conclusion, 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a relatively simple compound to synthesize, and it has been extensively studied for its biochemical and physiological effects. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide, including the development of new derivatives, the study of its mechanism of action, and the exploration of its potential therapeutic applications.
Synthesis Methods
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 3-hydroxypyridine-2-sulfonamide with trifluoroethyl iodide to produce 3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonamide intermediate. The second step involves the deprotection of the intermediate using sodium hydroxide to obtain 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide.
properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)4-15-5-2-1-3-12-6(5)16(11,13)14/h1-3H,4H2,(H2,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWMSDUWGUEPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044083 | |
Record name | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801044083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide | |
CAS RN |
145099-40-7, 227605-94-9 | |
Record name | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801044083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium {[3-(2,2,2-trifluoroethoxy)-2-pyridinyl]sulfonyl}azanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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